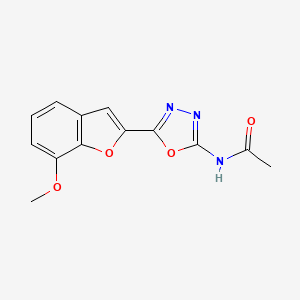

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-7(17)14-13-16-15-12(20-13)10-6-8-4-3-5-9(18-2)11(8)19-10/h3-6H,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFMLSVUUYRTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of 7-methoxybenzofuran: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Synthesis of 1,3,4-oxadiazole ring: The oxadiazole ring is often synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of benzofuran and oxadiazole: The final step involves coupling the benzofuran derivative with the oxadiazole ring, typically using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the benzofuran ring can undergo oxidation to form hydroxyl derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Hydroxylated benzofuran derivatives.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Various substituted acetamides.

Scientific Research Applications

Structural Overview

The compound features a benzofuran moiety and a 1,3,4-oxadiazole ring , which are known for their diverse biological activities. The benzofuran core is associated with anticancer and antimicrobial effects, while the oxadiazole ring enhances the compound's bioactivity and solubility .

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit promising anticancer properties. The mechanisms of action typically involve:

- Inhibition of Cancer Cell Proliferation : Compounds similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown efficacy in targeting enzymes involved in cancer cell growth.

- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells through various biochemical pathways .

Antimicrobial Activity

The oxadiazole scaffold is linked to significant antimicrobial properties. Studies demonstrate that compounds with similar structures can effectively combat various bacterial strains. The following table summarizes some relevant findings:

| Compound | Activity | Reference |

|---|---|---|

| N-(4-methoxyphenyl)-N′-[1-(3-pyridin-4-yl)-1,2,4]oxadiazol | Antimicrobial | |

| Benzofuran derivatives | Anticancer |

Case Studies and Research Findings

Recent studies have explored the applications of this compound in different contexts:

- Anticancer Research : A study demonstrated that derivatives of 1,3,4-oxadiazole can inhibit the growth of specific cancer cell lines by disrupting their metabolic pathways.

- Antimicrobial Studies : Another research project highlighted the effectiveness of benzofuran derivatives against resistant bacterial strains, showcasing their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the benzofuran/oxadiazole core and the acetamide side chain. Key examples include:

Table 1: Structural and Functional Comparison of Analogs

Physicochemical Properties

- Methoxy vs.

- Acetamide Side Chains : Fluorophenyl (5d, Compound III) and methylisoxazole (762257-36-3) substituents increase metabolic stability compared to simpler acetamides .

Spectral and Analytical Data

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that incorporates a benzofuran moiety and an oxadiazole ring. This unique structural combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features:

- Benzofuran moiety : Known for various biological activities including anticancer and antimicrobial effects.

- Oxadiazole ring : A five-membered heterocyclic structure that enhances the compound's bioactivity and solubility.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, have shown promising anticancer properties. These compounds often target various enzymes associated with cancer cell proliferation:

- Mechanisms of Action :

Antimicrobial Activity

The oxadiazole scaffold has been linked to antimicrobial properties. Studies have shown that compounds with similar structures can exhibit activity against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| N-(4-methoxyphenyl)-N′-[1-(3-pyridin-4-yl)-1,2,4]oxadiazol | Antimicrobial | |

| Benzofuran derivatives | Anticancer |

Case Studies

- Tyrosinase Inhibition : A study synthesized several benzofuran-oxadiazole derivatives and assessed their tyrosinase inhibition activity. One derivative displayed an IC50 value of 11 µM, surpassing the standard ascorbic acid (IC50 = 11.5 µM), indicating strong potential for skin-related applications .

- Antimicrobial Screening : Compounds containing the oxadiazole ring were screened against Bacillus subtilis and Candida albicans, showing varying degrees of efficacy. Some compounds demonstrated significant inhibition comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Oxadiazole Ring : Contributes to the binding affinity with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can purity be optimized?

- Methodological Answer : The synthesis of oxadiazole-acetamide derivatives typically involves multi-step reactions. For example, cyclocondensation of carbohydrazides with substituted carboxylic acids under reflux in acidic conditions (e.g., POCl₃) is a common approach to form the oxadiazole core . Subsequent coupling with acetamide derivatives via nucleophilic substitution or amidation requires catalysts like DCC/DMAP or bases such as triethylamine. Purity optimization involves recrystallization from solvents like ethanol or dimethylformamide and chromatographic purification (silica gel, ethyl acetate/hexane eluent) . Monitoring reaction progress via TLC and characterizing intermediates via FTIR and ¹H-NMR ensures stepwise fidelity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-O-C vibrations in oxadiazole at ~1250 cm⁻¹) .

- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methoxybenzofuran protons at δ 3.8–4.0 ppm, oxadiazole ring protons as singlet near δ 8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peak matching the molecular formula) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assay (MIC determination against Gram-positive/negative bacteria and fungi) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme Inhibition : Spectrophotometric assays for lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition, comparing % inhibition at fixed concentrations .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic regions (e.g., oxadiazole N-atoms as electron-deficient sites for target binding) .

- HOMO-LUMO Gap : Predicts charge transfer interactions; a narrow gap (<3 eV) suggests higher reactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or bacterial DNA gyrase) using crystal structures from the PDB .

Q. What strategies resolve contradictions in reported biological activities of oxadiazole-acetamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. bromo groups) and correlate with bioactivity trends. For instance, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial potency but reduce solubility .

- Meta-Analysis of Published Data : Compare assay conditions (e.g., bacterial strain variability, solvent effects) to identify confounding factors. For example, discrepancies in MIC values may arise from differences in inoculum size or solvent polarity .

Q. How does the electronic nature of substituents affect the compound’s mechanism of action?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the oxadiazole ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., LOX inhibition) .

- Electron-Withdrawing Groups (e.g., -Br) : Stabilize charge-transfer complexes with DNA or membrane proteins, improving anticancer activity but potentially increasing cytotoxicity .

- Quantitative SAR (QSAR) : Use Hammett constants (σ) or Hansch parameters to model substituent effects on logP and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.